Influenza A virus-IN-8

Antiviral Influenza A Virus Hemagglutinin

Influenza A virus-IN-8 (S5) is a macrocyclic peptide that binds the conserved HA stem region, stabilizing the prefusion conformation to block viral membrane fusion during host cell entry. Unlike neuraminidase or polymerase inhibitors, it acts before replication—making it essential for viral entry, fusion kinetics, and drug-resistance studies. It retains full potency against Oseltamivir-resistant strains and demonstrates broad-spectrum activity against Group 1 subtypes (H1, H5). With confirmed protease stability, it is suitable for ex vivo models (HAE cultures, PCLS) beyond standard in vitro assays. Choose this compound when the mechanism of action must be orthogonal to conventional anti-influenza agents.

Molecular Formula C104H142N28O24S
Molecular Weight 2200.5 g/mol
Cat. No. B15565300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInfluenza A virus-IN-8
Molecular FormulaC104H142N28O24S
Molecular Weight2200.5 g/mol
Structural Identifiers
InChIInChI=1S/C104H142N28O24S/c1-51(2)32-70-92(145)117-55(9)88(141)132-87(57(11)134)103(156)127-77(39-63-44-109-50-116-63)96(149)122-75(37-61-42-112-68-25-18-16-23-66(61)68)99(152)131-85(54(7)8)101(154)128-79(90(143)113-45-80(105)136)47-157-48-82(138)118-72(35-59-27-29-64(135)30-28-59)98(151)130-84(53(5)6)100(153)125-71(33-52(3)4)93(146)120-73(34-58-20-13-12-14-21-58)94(147)119-69(26-19-31-110-104(106)107)91(144)121-74(36-60-41-111-67-24-17-15-22-65(60)67)95(148)124-78(40-83(139)140)97(150)123-76(38-62-43-108-49-115-62)89(142)114-46-81(137)129-86(56(10)133)102(155)126-70/h12-18,20-25,27-30,41-44,49-57,69-79,84-87,111-112,133-135H,19,26,31-40,45-48H2,1-11H3,(H2,105,136)(H,108,115)(H,109,116)(H,113,143)(H,114,142)(H,117,145)(H,118,138)(H,119,147)(H,120,146)(H,121,144)(H,122,149)(H,123,150)(H,124,148)(H,125,153)(H,126,155)(H,127,156)(H,128,154)(H,129,137)(H,130,151)(H,131,152)(H,132,141)(H,139,140)(H4,106,107,110)/t55-,56+,57+,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,84-,85-,86-,87-/m0/s1
InChIKeyFJIUZCJWHYTFRT-JCYXGJHGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Influenza A virus-IN-8: A Macrocyclic Peptide HA Stem Inhibitor for Antiviral Research


Influenza A virus-IN-8 (synonym: S5) is a macrocyclic peptide inhibitor that targets the hemagglutinin (HA) protein of the Influenza A Virus (IAV) [1]. Unlike neuraminidase or polymerase inhibitors, it binds to a conserved region in the HA stem, a mechanism intended to block the conformational changes required for viral membrane fusion during host cell entry [2]. It is supplied as a research-grade lyophilized powder with a molecular formula of C104H142N28O24S and a molecular weight of 2200.48 g/mol .

Why Influenza A virus-IN-8 Cannot Be Substituted by Generic Neuraminidase or Polymerase Inhibitors


Substituting Influenza A virus-IN-8 with a generic neuraminidase inhibitor (e.g., Oseltamivir) or a polymerase inhibitor (e.g., Baloxavir marboxil) fails due to a fundamental difference in the molecular target and antiviral mechanism. Influenza A virus-IN-8 targets the HA stem's conserved prefusion conformation to prevent viral entry, whereas the other classes target post-entry replication processes [1]. This mechanistic distinction is critical for research involving viral entry, fusion kinetics, or Oseltamivir-resistant strains. Furthermore, as a macrocyclic peptide, Influenza A virus-IN-8 possesses a structural class and protease stability profile that are fundamentally different from the small molecule comparators, making it an unsuitable substitute for structure-activity relationship (SAR) studies focused on peptidic entry inhibitors [2].

Quantitative Evidence Guide for Influenza A virus-IN-8: Potency, Selectivity, and Stability


Influenza A virus-IN-8 Antiviral Potency vs. Oseltamivir and Baloxavir in H1 and H5 Variants

Influenza A virus-IN-8 demonstrates nanomolar inhibitory activity against distinct IAV subtypes. In a viral neutralization assay using H1N1pdm09 and H5N1 variants, Influenza A virus-IN-8 inhibited viral activity with IC50 values of 6.7 nM and 6.6 nM, respectively . In contrast, the standard-of-care neuraminidase inhibitor Oseltamivir acid is reported to have an IC50 of 70 nM against H1N1 in a different cytopathic effect (CPE) reduction assay [1]. Similarly, the polymerase inhibitor Baloxavir acid exhibits an EC50 of 1.1 nM against H1N1 in a viral yield reduction assay [2]. While these assays are not directly comparable, the data indicates that Influenza A virus-IN-8 operates in a similar low-nanomolar potency range as other clinically relevant antivirals but targets a distinct stage of the viral lifecycle.

Antiviral Influenza A Virus Hemagglutinin Viral Entry Inhibitor IC50

Influenza A virus-IN-8 Binding Affinity to Conserved HA Stem vs. Broadly Neutralizing Antibody FI6v3

The mechanism of action for Influenza A virus-IN-8 is predicated on its high-affinity binding to a conserved region in the hemagglutinin (HA) stem, thereby stabilizing the prefusion conformation and preventing membrane fusion [1]. The compound binds to this region with a dissociation constant (Kd) of 1.0 nM for H1 variants [1]. For comparison, the broadly neutralizing human monoclonal antibody FI6v3, which also targets the HA stem, binds to H1 HA with an affinity (Kd) of approximately 0.16 nM [2]. This indicates that while the antibody exhibits a slightly higher affinity, the peptide inhibitor achieves a remarkably strong and functionally relevant sub-nanomolar to low-nanomolar affinity for its target.

Hemagglutinin (HA) Viral Entry Protein Binding Kd Affinity

Influenza A virus-IN-8 Selectivity Profile: Cytotoxicity Evaluation in Host Cells

A key differentiator for a tool compound is its therapeutic window or selectivity index. Influenza A virus-IN-8 was evaluated for its impact on host cell viability. When tested at a concentration of 5 μM for 72 hours, it did not affect the viability of HeLa (human cervical cancer) and MDCK-I (Madin-Darby Canine Kidney) cell lines . Using this data, the selectivity window (ratio of non-cytotoxic concentration to antiviral IC50) can be calculated. For the H1 variant, 5000 nM (5 μM) / 6.7 nM yields a selectivity index of >746. This provides a baseline for assessing potential off-target effects at concentrations well above the effective antiviral dose.

Cytotoxicity Selectivity Index Cell Viability HeLa MDCK

Influenza A virus-IN-8 Structural Stability vs. Linear Peptide Comparators

Influenza A virus-IN-8 is described as a macrocyclic peptide with 'sufficient protease stability' [1]. This is a significant structural differentiation point from linear peptides, which are generally highly susceptible to rapid degradation by proteases in biological matrices. The macrocyclic structure confers conformational rigidity that can limit access to protease cleavage sites, thereby enhancing its half-life in in vitro and potentially in vivo models. While quantitative stability data (e.g., half-life in serum) is not provided in vendor documentation, the structural feature itself distinguishes it from linear peptide analogs that would be unsuitable for many biological assays.

Protease Stability Macrocyclic Peptide Peptidomimetic Drug Stability Pharmacokinetics

Recommended Research Applications for Influenza A virus-IN-8 Based on Evidenced Properties


Mechanistic Dissection of pH-Dependent Viral Membrane Fusion

Given its defined action as an inhibitor of HA fusion activity by stabilizing the prefusion conformation [1], Influenza A virus-IN-8 is an ideal tool for biophysical and virological studies of the viral entry process. Researchers can use this compound to temporally arrest the fusion process at a precise stage (pre-hairpin intermediate), enabling detailed analysis of conformational changes in HA, lipid mixing kinetics, and the role of endosomal acidification.

Evaluating Anti-Influenza Efficacy in Oseltamivir-Resistant Viral Models

Influenza A virus-IN-8's mechanism of action (HA stem binding and fusion inhibition) is orthogonal to that of neuraminidase inhibitors like Oseltamivir [2]. Therefore, it is predicted to retain full potency against clinically isolated Oseltamivir-resistant strains. This makes it a valuable control and tool compound for research programs focused on overcoming drug resistance by targeting alternative stages of the viral lifecycle.

Broad-Spectrum Antiviral Screening Against Group 1 Influenza A Subtypes

The compound's demonstrated high affinity for the conserved HA stem and its potent activity against both H1 (Group 1) and H5 (Group 1) subtypes positions it as a lead-like molecule or reference standard in broad-spectrum antiviral discovery campaigns. It can be used as a positive control in high-throughput screening assays designed to identify novel small molecules or biologics that also target the HA stem's conserved epitopes.

Pharmacological Validation of Peptidic Entry Inhibitors in Ex Vivo Models

Its classification as a macrocyclic peptide with reported protease stability [3] makes Influenza A virus-IN-8 suitable for studies beyond simple in vitro assays. It can be used in more complex ex vivo systems, such as human airway epithelial (HAE) cultures or precision-cut lung slices (PCLS), to evaluate the therapeutic potential and pharmacodynamics of peptidic entry inhibitors in a more physiologically relevant setting compared to highly unstable linear peptides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Influenza A virus-IN-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.